molecular formula C9H8ClFO2 B13088589 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid

2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid

Cat. No.: B13088589
M. Wt: 202.61 g/mol
InChI Key: LVIJWFJEUGNULU-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8ClFO2 This compound is characterized by the presence of a chloro, fluoro, and methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid typically involves the following steps:

    Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenyl)acetic acid
  • 2-(4-Fluoro-3-methylphenyl)acetic acid
  • 2-(4-Chloro-2-fluorophenyl)acetic acid

Uniqueness

2-(4-Chloro-2-fluoro-3-methylphenyl)acetic acid is unique due to the simultaneous presence of chloro, fluoro, and methyl groups on the phenyl ring. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds with fewer or different substituents.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H8ClFO2/c1-5-7(10)3-2-6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

LVIJWFJEUGNULU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CC(=O)O)Cl

Origin of Product

United States

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